3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE
Overview
Description
3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Addition of the Amino Group: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Formation of the Final Compound: The final step involves the condensation of the intermediate with 2,4-pentanedione under basic conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, amine derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{AMINO[4-(4-FLUOROPHENYL)PIPERAZINO]METHYLENE}-2,4-PENTANEDIONE is unique due to its specific substitution pattern and the presence of both an amino group and a fluorophenyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(Z)-3-[4-(4-fluorophenyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2/c1-11(21)15(12(2)22)16(18)20-9-7-19(8-10-20)14-5-3-13(17)4-6-14/h3-6,18,21H,7-10H2,1-2H3/b15-11+,18-16? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEUYTNXUOTLMX-DNTUAUKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)C2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)C2=CC=C(C=C2)F)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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